

Protocol for the Mono-iodination of Terminal Alkynes using Tetrabutylammonium Iodide (TBAI)

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Compound of Interest

Compound Name: *Tetrabutylammonium
Dibromiodide*

Cat. No.: *B108187*

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Application Note: A highly efficient and chemoselective method for the synthesis of 1-iodoalkynes.

This protocol outlines a robust and reliable method for the mono-iodination of a wide range of terminal alkynes. The procedure utilizes Tetrabutylammonium iodide (TBAI) as the iodine source in combination with (diacetoxyiodo)benzene (PIDA) as a mild oxidant. This system demonstrates high chemoselectivity, specifically favoring the formation of mono-iodinated products with excellent yields for both aromatic and aliphatic alkynes. The reaction proceeds under mild conditions, is operationally simple, and avoids the use of harsh reagents, making it a valuable tool for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes the yields of 1-iodoalkynes obtained from various terminal alkyne substrates using the described protocol. The data is adapted from Liu et al., J. Org. Chem. 2017, 82, 11865–11871.[\[1\]](#)[\[2\]](#)

Entry	Substrate (Terminal Alkyne)	Product (1-Iodoalkyne)	Yield (%)
1	Phenylacetylene	1-Iodo-2-phenylacetylene	99
2	4-Methylphenylacetylene	1-Iodo-2-(p-tolyl)acetylene	98
3	4-Methoxyphenylacetylene	1-Iodo-2-(4-methoxyphenyl)acetylene	99
4	4-Chlorophenylacetylene	1-Chloro-4-(iodoethynyl)benzene	97
5	4-Bromophenylacetylene	1-Bromo-4-(iodoethynyl)benzene	96
6	4-Nitrophenylacetylene	1-Iodo-2-(4-nitrophenyl)acetylene	85
7	1-Ethynynaphthalene	1-(Iodoethynyl)naphthalene	95
8	1-Octyne	1-Iodo-oct-1-yne	88
9	3-Phenyl-1-propyne	(3-Iodoprop-1-yn-1-yl)benzene	86
10	Cyclohexylacetylene	(Iodoethynyl)cyclohexane	82

Experimental Protocols

General Procedure for the Mono-iodination of Terminal Alkynes:

This protocol is based on the method described by Liu et al. for the chemoselective mono-iodination of terminal alkynes.^{[1][2]}

Materials:

- Terminal alkyne (1.0 mmol)
- Tetrabutylammonium iodide (TBAI) (1.2 mmol, 1.2 equiv)
- (Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 1.1 equiv)
- Dichloromethane (CH_2Cl_2) (5 mL)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

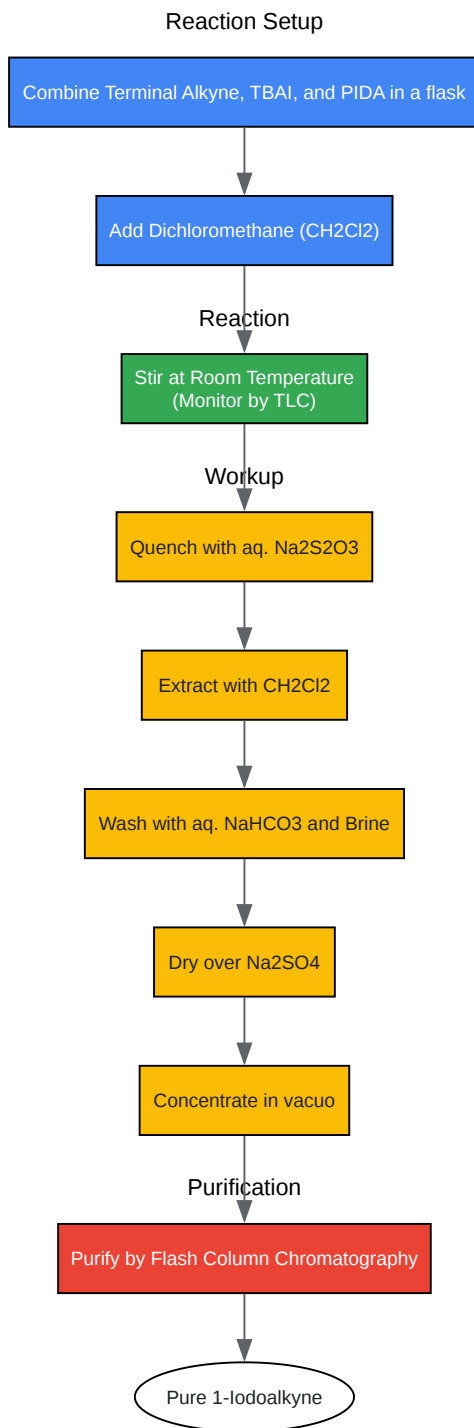
- To a round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol), Tetrabutylammonium iodide (TBAI) (1.2 mmol), and (diacetoxyiodo)benzene (PIDA) (1.1 mmol).
- Add dichloromethane (5 mL) to the flask.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the mixture to reduce any remaining oxidant.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford the pure 1-iodoalkyne.

Mandatory Visualization

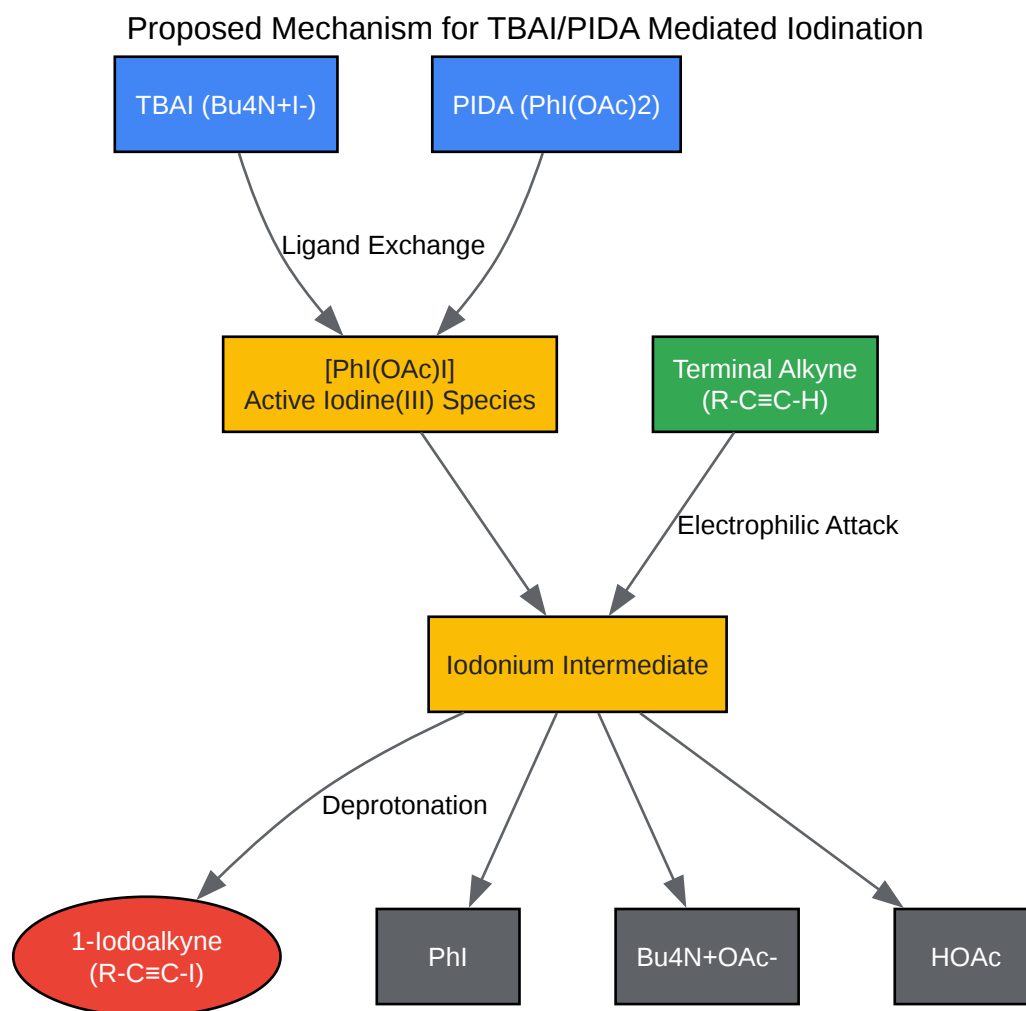
Reaction Workflow Diagram

Workflow for the Mono-iodination of Alkynes

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Caption: Experimental workflow for the mono-iodination of terminal alkynes.

Proposed Signaling Pathway/Mechanism



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Caption: Proposed mechanism for the iodination of alkynes with TBAI/PIDA.

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References

- 1. Hypervalent Iodine Mediated Chemoselective Iodination of Alkynes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
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